molecular formula C16H23N3O7S B2731518 N1-(2-methoxyethyl)-N2-((3-((4-methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide CAS No. 868981-23-1

N1-(2-methoxyethyl)-N2-((3-((4-methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide

Cat. No.: B2731518
CAS No.: 868981-23-1
M. Wt: 401.43
InChI Key: KUONJOTUXNBHOQ-UHFFFAOYSA-N
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Description

N1-(2-methoxyethyl)-N2-((3-((4-methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide is a synthetic oxalamide derivative intended for research and development purposes. As a member of the oxalamide class, which includes compounds with diverse biological activity, this chemical is characterized by its complex molecular structure featuring a sulfonyl-oxazolidine moiety linked via an oxalamide bridge to a methoxyethyl chain. This specific architecture suggests potential as a valuable intermediate in medicinal chemistry and drug discovery efforts. Oxalamide compounds are frequently investigated for their potential to interact with enzymatic processes and cellular pathways. Researchers may explore this compound's utility as a building block for the synthesis of more complex molecules or as a candidate for in vitro biological screening. It is supplied as a high-purity material to ensure consistent performance in experimental settings. This product is strictly for non-human research use. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(2-methoxyethyl)-N'-[[3-(4-methoxyphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O7S/c1-24-9-7-17-15(20)16(21)18-11-14-19(8-10-26-14)27(22,23)13-5-3-12(25-2)4-6-13/h3-6,14H,7-11H2,1-2H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUONJOTUXNBHOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C(=O)NCC1N(CCO1)S(=O)(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-methoxyethyl)-N2-((3-((4-methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide, with the CAS number 872880-70-1, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, synthesis, mechanisms of action, and applications in various fields.

The molecular formula of this compound is C20H30N4O7SC_{20}H_{30}N_{4}O_{7}S, with a molecular weight of 470.5 g/mol. The structure includes a methoxyethyl group, an oxazolidine ring, and a sulfonyl group, which are crucial for its biological interactions.

PropertyValue
Molecular FormulaC20H30N4O7S
Molecular Weight470.5 g/mol
CAS Number872880-70-1

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Oxazolidine Ring : This is achieved by reacting an amino alcohol with a carbonyl compound under acidic or basic conditions.
  • Oxalamide Formation : The sulfonylated oxazolidine is then reacted with oxalyl chloride and morpholine to form the oxalamide linkage.

These synthetic routes can be optimized for yield and purity in industrial settings.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets. The sulfonyl group enhances solubility and bioavailability, while the oxazolidine ring facilitates binding to enzymes or receptors. This compound may modulate various biochemical pathways depending on its binding affinity.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antimicrobial Properties : Some derivatives have shown effectiveness against bacterial strains.
  • Anti-inflammatory Effects : Compounds containing oxazolidine rings have been studied for their ability to reduce inflammation.

Case Studies

  • Antimicrobial Activity : A study demonstrated that derivatives of oxazolidine compounds exerted significant antibacterial effects against Gram-positive bacteria, suggesting potential applications in treating infections caused by resistant strains.
  • Anti-inflammatory Research : Another investigation revealed that similar compounds could inhibit pro-inflammatory cytokines in vitro, indicating a potential mechanism for reducing inflammation in chronic diseases.

Applications

The potential applications of this compound include:

  • Drug Development : Its unique structure may serve as a lead compound for developing new antimicrobial or anti-inflammatory drugs.
  • Material Science : The compound's properties may also be explored for developing functional materials in various industrial applications.

Comparison with Similar Compounds

Structural Comparison

The table below highlights structural distinctions between the target compound and related oxalamides:

Compound Name N1 Substituent N2 Substituent Key Functional Groups Reference
Target Compound 2-Methoxyethyl (3-((4-Methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl Sulfonyl, oxazolidine, methoxy -
N1-(4-Chlorophenyl)-N2-((5-(2-Hydroxyethyl)-4-methylthiazol-2-yl)(pyrrolidin-2-yl)methyl)oxalamide.HCOOH (15) 4-Chlorophenyl Thiazole-pyrrolidine hybrid with hydroxyethyl Thiazole, pyrrolidine, hydroxyethyl
N1-(4-Methoxyphenethyl)-N2-(2-Methoxyphenyl)oxalamide (17) 4-Methoxyphenethyl 2-Methoxyphenyl Methoxy, phenethyl
N1-(1,3-Dioxoisoindolin-2-yl)-N2-(4-Methoxyphenyl)oxalamide (GMC-5) 1,3-Dioxoisoindolin-2-yl 4-Methoxyphenyl Isoindoline-dione, methoxy
N1-(Adamant-2-yl)-N2-(Benzyloxy)oxalamide (6) Adamant-2-yl Benzyloxy Adamantane, benzyloxy

Key Observations :

  • The target compound uniquely combines a sulfonylated oxazolidine ring with dual methoxy groups, distinguishing it from analogs with thiazole, isoindoline-dione, or adamantane motifs.
  • Sulfonyl groups (as in the target) are rare in the cited oxalamides but are present in unrelated contexts (e.g., azetidinone derivatives in ) .
Physicochemical Properties
  • Molecular Weight : Estimated at ~480–500 g/mol based on substituent contributions.
  • Solubility : The 2-methoxyethyl group and sulfonyl moiety likely enhance aqueous solubility compared to purely aromatic analogs (e.g., compound 17 in , which lacks polar groups) .
  • Melting Point : Sulfonylated compounds (e.g., compound 4e in ) often exhibit higher melting points (>200°C) due to increased crystallinity .

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